2-Chloropyrimido[1,2-a]benzimidazole
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Overview
Description
2-Chloropyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with a chlorine atom at the second position.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which are structurally similar to 2-chloropyrimido[1,2-a]benzimidazole, have a wide range of biological activities and numerous therapeutic applications in medicine .
Mode of Action
It is known that benzimidazole derivatives interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of benzimidazole derivatives can vary widely, depending on the specific derivative .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Action Environment
It is known that environmental factors can influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
2-Chloropyrimido[1,2-a]benzimidazole, like other benzimidazoles, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazoles have been reported to exhibit a wide spectrum of biological activities, including antiviral, antibacterial, antiseptic, anticancer, and anti-glycation effects .
Molecular Mechanism
Benzimidazoles are known to disrupt microtubule polymerization, induce apoptosis, and cause cell cycle arrest .
Dosage Effects in Animal Models
Most anthelmintics, including benzimidazoles, have wide safety margins .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Subcellular Localization
The intrinsic fluorescence properties of related benzimidazole compounds have been used for the cellular imaging of the human malaria parasite Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrimido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with a suitable pyrimidine derivative. One common method includes the reaction of 2-aminobenzimidazole with 2-chloropyrimidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimido[1,2-a]benzimidazoles.
Oxidation: N-oxides of pyrimido[1,2-a]benzimidazole.
Reduction: Dihydro derivatives of pyrimido[1,2-a]benzimidazole.
Scientific Research Applications
2-Chloropyrimido[1,2-a]benzimidazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of 2-Chloropyrimido[1,2-a]benzimidazole.
2-Chlorobenzimidazole: A structurally similar compound with different biological activities.
Pyrimido[1,2-a]benzimidazole: The parent compound without the chlorine substitution.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its chemical reactivity and potential biological activities. This substitution can lead to improved binding affinity and specificity towards molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-chloropyrimido[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEJWEYLAVZASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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